1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)guanidine
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Overview
Description
1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)guanidine is a chemical compound that belongs to the class of guanidines It is characterized by the presence of a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and a fluorophenyl group attached to the guanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)guanidine typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with 4-fluorobenzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The resulting intermediate is then treated with an amine, such as methylamine, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or sulfoxides.
Reduction: Formation of reduced guanidine derivatives.
Substitution: Formation of substituted guanidine derivatives with various functional groups.
Scientific Research Applications
1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)guanidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4,6-Dimethylpyrimidin-2-yl)-3-phenylguanidine: Lacks the fluorine atom on the phenyl ring.
1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-chlorophenyl)guanidine: Contains a chlorine atom instead of fluorine.
1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-bromophenyl)guanidine: Contains a bromine atom instead of fluorine.
Uniqueness
1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)guanidine is unique due to the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(4-fluorophenyl)guanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN5/c1-8-7-9(2)17-13(16-8)19-12(15)18-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H3,15,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOLTKGSYIFEBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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